
Pharmacokinetics of Lopinavir Metabolite M-1 in
Plasma: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Lopinavir Metabolite M-1

Cat. No.: B1675083 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the

pharmacokinetics of Lopinavir Metabolite M-1 in plasma. While extensive data exists for the

parent drug, lopinavir, specific quantitative pharmacokinetic parameters for its M-1 metabolite

are not widely published. This document summarizes the available qualitative information for

M-1, presents detailed pharmacokinetic data for lopinavir to provide context, outlines relevant

experimental protocols, and visualizes the metabolic pathway.

Introduction to Lopinavir Metabolism and the M-1
Metabolite
Lopinavir is a potent HIV-1 protease inhibitor that undergoes extensive oxidative metabolism,

primarily mediated by the cytochrome P450 3A (CYP3A) isoenzymes in the liver.[1][2] Co-

administration with ritonavir, a potent CYP3A inhibitor, significantly increases lopinavir's plasma

concentrations and is a standard therapeutic strategy.[1][2]

Several metabolites of lopinavir have been identified, with the C-4 oxidation products, M-1, M-

3, and M-4, being the predominant metabolites found in plasma.[1] The M-1 metabolite,

specifically, is formed through the oxidation of the carbon-4 of the cyclic urea moiety.[3]

Notably, M-1 is not an inactive byproduct; it exhibits antiviral activity comparable to the parent

drug, lopinavir, with a Ki of 0.7 pM and an EC50 of 1.413 μM in MT-4 cells.[4][5] Despite its in

vitro potency, M-1 is present in plasma at low concentrations relative to the parent drug.[3][4]
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Quantitative Pharmacokinetic Data
A thorough review of published literature reveals a lack of specific quantitative pharmacokinetic

data for the Lopinavir M-1 metabolite in human plasma. The existing research primarily focuses

on the parent compound, lopinavir, due to its higher plasma concentrations and primary role in

therapeutic efficacy. While it is known that M-1 is a major metabolite, its plasma concentration

is generally described in qualitative terms such as "low" or "small amounts".[3][4]

To provide a frame of reference for researchers, the following tables summarize the

pharmacokinetic parameters of the parent drug, lopinavir, when co-administered with ritonavir.

Table 1: Lopinavir Pharmacokinetic Parameters in HIV-Negative Volunteers for Different Dosing

Regimens[6]

Parameter
400/100 mg twice
daily

200/150 mg twice
daily

200/50 mg twice
daily

AUC₀₋₁₂ (ng·h/mL) 99,599 73,603 45,146

Cₘₐₓ (ng/mL) 11,965 8,939 6,404

Cₜₑᵣₘ (ng/mL) 5,776 4,293 1,749

Table 2: Steady-State Lopinavir Pharmacokinetic Parameters in HIV-Positive Patients (Day 35)

[7]

Parameter 400/100 mg twice daily 533/133 mg twice daily

AUC₁₂ (μg·h/mL) 89.8 ± 36.3 116.1 ± 46.5

Cₘₐₓ (μg/mL) 10.7 ± 3.6 12.9 ± 3.9

CₚᵣₑᏧₒₛₑ (μg/mL) 5.5 ± 3.0 7.5 ± 3.8

Cₘᵢₙ (μg/mL) 4.3 ± 2.9 6.5 ± 3.9

Experimental Protocols for Analyte Quantification in
Plasma
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While specific protocols for the absolute quantification of M-1 in plasma are not detailed in the

reviewed literature, the methods used for lopinavir and ritonavir provide a strong foundation.

Researchers aiming to quantify M-1 would likely adapt these established liquid

chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Sample Preparation: Protein Precipitation and Liquid-
Liquid Extraction
A common approach for extracting lopinavir and its metabolites from plasma involves a

combination of protein precipitation and liquid-liquid extraction.[8]

Protocol:

Alkalinization and Protein Precipitation: To a plasma sample, add a solution to alkalinize the

sample, followed by a precipitating agent like acetonitrile.

Vortex and Centrifugation: Vortex the mixture to ensure thorough mixing and precipitation of

plasma proteins. Centrifuge to pellet the precipitated proteins.

Liquid-Liquid Extraction: Transfer the supernatant to a clean tube. Add an immiscible organic

solvent, such as ethyl acetate, to extract the analytes from the aqueous phase.

Evaporation and Reconstitution: The organic layer is separated and evaporated to dryness

under a stream of nitrogen. The residue is then reconstituted in a mobile phase-compatible

solution for LC-MS/MS analysis.

LC-MS/MS Analysis
The reconstituted sample is then analyzed using a validated LC-MS/MS method.[8][9]

Typical Parameters:

Chromatographic Column: A reverse-phase column, such as an Agilent ZORBAX Eclipse

XDB-C18, is commonly used for separation.[8]

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1%

formic acid) and an organic phase (e.g., acetonitrile or methanol) is typical.[8][9]
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Ionization: Electrospray ionization (ESI) in the positive ion mode is generally employed.[8]

Detection: Detection is performed using a tandem mass spectrometer operating in multiple

reaction monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion

transitions for the analyte and an internal standard.[8] For lopinavir, a common transition is

m/z 629.6 → 155.2.[8] A similar approach would be required to identify and optimize specific

transitions for the M-1 metabolite.

Visualization of Lopinavir Metabolism
The metabolic pathway from lopinavir to its M-1 metabolite is a critical aspect of its

pharmacology. The following diagrams illustrate this process and a general workflow for

pharmacokinetic analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/21351441/
https://pubmed.ncbi.nlm.nih.gov/21351441/
https://pubmed.ncbi.nlm.nih.gov/21351441/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675083?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lopinavir

CYP3A4/5
(Liver)

Metabolism
Metabolite M-1

(4-oxo-lopinavir)Oxidation

Other Oxidative
Metabolites (M-3, M-4, etc.)

Ritonavir

Inhibition

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675083?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Collection

Sample Analysis

Data Interpretation

Drug Administration

Timed Blood Sampling

Plasma Separation
(Centrifugation)

Sample Preparation
(Protein Precipitation, LLE)

LC-MS/MS Analysis

Quantification

Pharmacokinetic Modeling

Parameter Calculation
(AUC, Cmax, t1/2)

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1675083?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675083?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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